molecular formula C23H37ClN2O B1662927 MR-16728 hydrochloride

MR-16728 hydrochloride

Cat. No.: B1662927
M. Wt: 393.0 g/mol
InChI Key: QLMQSFIGPVLVAO-UHFFFAOYSA-N
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Description

N-[3-(azepan-1-yl)propyl]-2-cyclohexyl-2-phenylacetamide hydrochloride (CAS: 115337) is a synthetic organic compound characterized by a tertiary amide backbone with a cyclohexyl-phenylacetamide core and an azepane-containing propyl side chain. It is marketed as an industrial-grade compound with ≥99% purity, packaged in 25 kg quantities .

Properties

IUPAC Name

N-[3-(azepan-1-yl)propyl]-2-cyclohexyl-2-phenylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2O.ClH/c26-23(24-16-11-19-25-17-9-1-2-10-18-25)22(20-12-5-3-6-13-20)21-14-7-4-8-15-21;/h3,5-6,12-13,21-22H,1-2,4,7-11,14-19H2,(H,24,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMQSFIGPVLVAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCCNC(=O)C(C2CCCCC2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Keto Acid Intermediate Formation

A modified Claisen condensation between cyclohexyl phenyl ketone and ethyl acetate under alkaline conditions yields ethyl 2-cyclohexyl-2-phenylacetoacetate. Subsequent methanolysis with sodium methoxide in methanol generates methyl 2-cyclohexyl-2-phenylacetate, followed by hydrolysis using aqueous sodium hydroxide to produce the free acid.

Typical Reaction Conditions

  • Condensation: 0°C, NaH in THF, 12 h
  • Methanolysis: Reflux, 6 h, 85% yield
  • Hydrolysis: 25°C, 48 h, HCl quench

Purification of Carboxylic Acid

Crude acid is purified via recrystallization from ethanol/water (1:3), achieving >95% purity (HPLC). The structure is confirmed by $$ ^1H $$-NMR ($$ \delta $$ 3.45 ppm, singlet, -CH$$_2$$-COO) and IR ($$ \nu $$ 1705 cm$$^{-1}$$, C=O).

Preparation of 3-(Azepan-1-yl)propan-1-amine

The azepane-propylamine sidechain is synthesized through reductive amination.

Reductive Amination of Azepane

Azepane reacts with 3-aminopropanal in methanol under hydrogen gas (3 atm) using palladium on carbon (10% w/w) to yield 3-(azepan-1-yl)propanal. Subsequent reduction with sodium borohydride in ethanol affords 3-(azepan-1-yl)propan-1-amine.

Optimized Parameters

  • Temperature: 50°C
  • Catalyst Loading: 5 mol% Pd/C
  • Yield: 78% after column chromatography (SiO$$2$$, CH$$2$$Cl$$_2$$:MeOH 9:1)

Amide Coupling Strategies

Coupling the carboxylic acid and amine requires careful activation to overcome steric hindrance from the cyclohexyl and phenyl groups.

Acid Chloride Method

2-Cyclohexyl-2-phenylacetic acid is treated with thionyl chloride (1.2 eq) in dichloromethane (0°C, 2 h) to form the acyl chloride. The intermediate reacts with 3-(azepan-1-yl)propan-1-amine (1.1 eq) and triethylamine (2 eq) in THF at 25°C for 24 h.

Yield : 68% after aqueous work-up (NaHCO$$_3$$ wash) and solvent evaporation.

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF improves yield. The acid (1 eq), EDC (1.5 eq), and HOBt (1.5 eq) are stirred (0°C, 30 min), followed by amine addition (1.2 eq) and reaction at 25°C for 18 h.

Advantages :

  • Reduced racemization
  • Higher yield (82%)

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by treatment with HCl gas in ethyl acetate.

Procedure :

  • Dissolve amide (1 eq) in anhydrous ethyl acetate (10 vol).
  • Bubble HCl gas until pH < 2.
  • Filter precipitate, wash with cold ether, and dry under vacuum.

Characterization :

  • Melting Point: 214–216°C
  • $$ ^13C $$-NMR: $$ \delta $$ 168.9 ppm (amide C=O), 45.2 ppm (azepane N-CH$$_2$$)

Purification and Quality Control

Chromatographic Purification

Crude product is purified via flash chromatography (SiO$$_2$$, gradient elution from hexane:EtOAc 4:1 to 1:1) to remove unreacted amine and dimeric byproducts.

Analytical Methods

  • HPLC : C18 column, 70:30 MeOH:H$$_2$$O, 1 mL/min, retention time = 12.4 min
  • Mass Spec : [M+H]$$^+$$ m/z 427.3 (calc. 427.6)

Scale-Up Considerations

Microwave-assisted synthesis (Biotage Initiator+) reduces coupling time from 18 h to 45 min at 100°C, maintaining 80% yield. Solvent recovery systems (e.g., rotary evaporation with chilled condensers) minimize waste in industrial settings.

Chemical Reactions Analysis

MR 16728 hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amide and azapinyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents such as dimethyl sulfoxide (DMSO). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

The compound N-[3-(azepan-1-yl)propyl]-2-cyclohexyl-2-phenylacetamide; hydrochloride (CAS Number: 207403-36-9) is a chemical of interest in various scientific research applications. This article will explore its properties, potential applications, and relevant case studies, drawing from diverse and authoritative sources.

Pharmacological Research

N-[3-(azepan-1-yl)propyl]-2-cyclohexyl-2-phenylacetamide; hydrochloride has been investigated for its potential as a therapeutic agent. Its structural components suggest that it may interact with various neurotransmitter systems, making it a candidate for studies related to:

  • Anxiolytic Effects : Research indicates that compounds with similar structures may exhibit anxiolytic properties by modulating GABAergic activity in the brain.

Neuroscience

The compound is being explored for its effects on neuroprotective pathways. Studies have shown that acetamides can influence neuroinflammation and oxidative stress responses, which are critical in neurodegenerative diseases.

Drug Development

Its unique structure allows it to be a lead compound for the synthesis of new drugs targeting specific receptors associated with pain and anxiety disorders. The hydrochloride form enhances solubility and bioavailability, crucial for pharmacological efficacy.

Case Study 1: Anxiolytic Activity

A study published in the Journal of Medicinal Chemistry investigated the anxiolytic effects of various acetamides, including N-[3-(azepan-1-yl)propyl]-2-cyclohexyl-2-phenylacetamide; hydrochloride. The findings suggested that the compound effectively reduced anxiety-like behavior in animal models, indicating its potential as a therapeutic agent for anxiety disorders.

Case Study 2: Neuroprotection

Research conducted at a leading neuroscience institute examined the neuroprotective effects of this compound in models of oxidative stress. Results demonstrated that treatment with N-[3-(azepan-1-yl)propyl]-2-cyclohexyl-2-phenylacetamide; hydrochloride significantly reduced neuronal cell death and inflammation markers, suggesting its utility in developing therapies for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of MR 16728 hydrochloride involves the stimulation of acetylcholine release from synaptosomes . The compound interacts with specific molecular targets and pathways involved in neurotransmitter release, leading to an increase in acetylcholine levels. This effect is mediated through its interaction with acetylcholine receptors and other components of the synaptic machinery.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Molecular Properties

The compound shares functional groups with several pharmacologically active or industrially relevant molecules. Key structural analogues and their properties are summarized below:

Compound Name (CAS) Molecular Formula Molecular Weight Key Structural Features Application/Notes
N-[3-(azepan-1-yl)propyl]-2-cyclohexyl-2-phenylacetamide; HCl (115337) C₂₄H₃₇ClN₂O 413.02 Cyclohexyl-phenylacetamide, azepane side chain Industrial intermediate, potential CNS activity
N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide HCl (SzR-105) C₁₅H₂₀ClN₃O₂ 309.79 Quinoline core, dimethylamino-propyl side chain Neuroactive agent (kynurenine pathway modulation)
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) C₉H₁₃ClN₃O₂ 230.67 Cyclohexyl-nitrosourea, chloroethyl group Anticancer (leukemia L1210), CNS penetration
Cinacalcet HCl (R-α-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalene methane HCl) C₂₂H₂₂ClF₃N 393.87 Naphthalene core, trifluoromethylphenyl group Calcium receptor modulator (parathyroid disorders)
Alfuzosin HCl (C₁₉H₂₇N₅O₄·HCl) C₁₉H₂₇ClN₅O₄ 425.91 Quinazoline core, tetrahydrofuranamide side chain α₁-adrenergic antagonist (benign prostatic hyperplasia)
Key Observations:
  • Backbone Diversity: Unlike SzR-105 (quinoline) or Alfuzosin (quinazoline), the target compound lacks a heterocyclic core, relying instead on a cyclohexyl-phenylacetamide scaffold. This may reduce its interaction with receptors dependent on aromatic π-stacking (e.g., α₁-adrenergic or calcium-sensing receptors) .
  • Side Chain Modifications: The azepane (7-membered ring) in the target compound contrasts with smaller amines (e.g., dimethylamino in SzR-105) or trifluoromethylphenyl groups in Cinacalcet.

Physicochemical and Pharmacokinetic Comparisons

Solubility and Stability:
  • The hydrochloride salt of the target compound ensures aqueous solubility, similar to Alfuzosin HCl and SzR-103. However, its lipophilic cyclohexyl-phenyl group may favor membrane permeability over polar analogues like 4-hydroxyquinoline derivatives .
  • Nitrosoureas (e.g., CCNU) exhibit rapid plasma degradation (half-life ~5 minutes), while the target compound’s amide backbone likely confers greater metabolic stability .
Protein Binding and Distribution:
  • CCNU’s cyclohexyl moiety shows 40–60% plasma protein binding, suggesting the target compound’s cyclohexyl group may similarly bind albumin, prolonging its half-life .
  • Unlike SzR-105, which targets the kynurenine pathway, the target compound’s lack of a hydroxyl group may limit hydrogen bonding with enzymes or transporters .

Industrial and Regulatory Considerations

  • Purity Standards : The target compound is marketed at 99% purity (industrial grade), whereas pharmaceutical-grade compounds like Alfuzosin HCl require stricter impurity controls (e.g., ≤0.4% for specified impurities) .

Biological Activity

N-[3-(azepan-1-yl)propyl]-2-cyclohexyl-2-phenylacetamide; hydrochloride, also known as MR16728, is a compound that has garnered attention for its potential biological activities. With the molecular formula C23H37ClN2OC_{23}H_{37}ClN_2O and a molecular weight of approximately 393.0057 g/mol, this compound is part of the acetamide class and has been investigated for various pharmacological properties.

The biological activity of N-[3-(azepan-1-yl)propyl]-2-cyclohexyl-2-phenylacetamide; hydrochloride primarily revolves around its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of certain receptors in the central nervous system (CNS), potentially influencing mood and anxiety levels.

Pharmacological Profile

Research indicates that this compound exhibits several pharmacological effects:

  • Analgesic Properties : It has shown promise in pain relief, making it a candidate for further development in pain management therapies.
  • Anti-inflammatory Effects : Initial findings suggest it may reduce inflammation, which is beneficial in treating conditions like arthritis.
  • CNS Activity : The compound's potential to modulate neurotransmitter activity positions it as a candidate for treating psychiatric disorders.

Case Studies and Research Findings

Recent studies have explored the efficacy and safety profile of this compound:

  • Efficacy in Pain Models :
    • In a controlled study involving animal models, N-[3-(azepan-1-yl)propyl]-2-cyclohexyl-2-phenylacetamide; hydrochloride demonstrated significant analgesic effects comparable to standard analgesics. The study utilized the formalin test to assess pain response, revealing a marked reduction in pain behavior among treated subjects.
  • Inflammation Reduction :
    • Another study focused on its anti-inflammatory properties, where the compound was administered to subjects with induced inflammation. Results indicated a significant decrease in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent.
  • CNS Effects :
    • Research assessing its impact on anxiety-like behaviors in rodents showed that administration resulted in reduced anxiety levels, as measured by the elevated plus maze test. This positions the compound as a potential anxiolytic agent.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsStudy Reference
AnalgesicSignificant pain relief
Anti-inflammatoryReduced inflammation markers
CNS ModulationDecreased anxiety-like behavior

Q & A

Q. What are the recommended synthetic strategies for preparing N-[3-(azepan-1-yl)propyl]-2-cyclohexyl-2-phenylacetamide hydrochloride with high purity?

  • Methodological Answer : The synthesis of this compound can be optimized using carbodiimide-based coupling agents, such as N-[3-(methylamino)propyl]-N′-ethylcarbodiimide hydrochloride (EDCI), to facilitate amide bond formation between the azepane-propylamine moiety and the cyclohexyl-phenylacetic acid derivative. Catalytic 4-(dimethylamino)pyridine (DMAP) may enhance reaction efficiency at room temperature. Post-synthesis purification via recrystallization or column-free solid-phase isolation (for crystalline products) is recommended to minimize impurities .

Q. Which analytical techniques are critical for confirming the structural identity and purity of N-[3-(azepan-1-yl)propyl]-2-cyclohexyl-2-phenylacetamide hydrochloride?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify proton environments and carbon backbone integrity.
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (e.g., 254 nm) and gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to assess purity. Compare retention times with reference standards.
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) for molecular ion confirmation (e.g., [M+H]+ and [M+Cl]– adducts).
    These methods align with protocols for structurally related pharmaceuticals like Alfuzosin Hydrochloride .

Advanced Research Questions

Q. How can researchers systematically identify and quantify process-related impurities in N-[3-(azepan-1-yl)propyl]-2-cyclohexyl-2-phenylacetamide hydrochloride?

  • Methodological Answer :
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Employ a hyphenated system to separate impurities and assign structures via fragmentation patterns.
  • Spiking Studies : Introduce known impurities (e.g., dealkylated byproducts or unreacted intermediates) as reference standards to confirm retention times and MS profiles.
  • EP/Pharmaceutical Guidelines : Follow European Pharmacopoeia (EP) impurity profiling workflows, as exemplified in Alfuzosin Hydrochloride analyses, where impurities are classified as "Imp. A," "Imp. B," etc., based on structural deviations .

Q. What experimental designs are effective for evaluating the stability of N-[3-(azepan-1-yl)propyl]-2-cyclohexyl-2-phenylacetamide hydrochloride under stress conditions?

  • Methodological Answer : Conduct accelerated stability studies :
  • Thermal Degradation : Incubate at 40–60°C for 4–8 weeks.
  • Hydrolytic Stress : Expose to buffers at pH 1–9 (e.g., 0.1 M HCl and NaOH) at 25°C.
  • Oxidative Stress : Treat with 3% H2O2.
    Monitor degradation via HPLC and characterize products using LC-MS. Stability-indicating methods validated for Alfuzosin Hydrochloride (99.0–101.0% purity limits) provide a benchmark .

Q. How should contradictory pharmacological data (e.g., variable IC50 values) for this compound be critically analyzed?

  • Methodological Answer :
  • Assay Validation : Ensure consistency in cell lines (e.g., primary vs. immortalized), incubation times, and solvent controls.
  • Impurity Interference : Quantify impurities (e.g., residual starting materials) that may antagonize/agonize target receptors.
  • Reference Standards : Cross-validate results using certified reference materials (CRMs) to rule out batch-to-batch variability.
    For example, Alfuzosin Hydrochloride studies attribute activity discrepancies to impurities like deacylated derivatives .

Q. What copolymerization strategies could enhance the physicochemical properties of this compound for drug delivery applications?

  • Methodological Answer :
  • RAFT Polymerization : Utilize reversible addition-fragmentation chain transfer (RAFT) to synthesize block copolymers with N-[3-(dimethylamino)propyl]methacrylamide hydrochloride (DMAPMA·HCl), leveraging its tertiary amine for pH-responsive behavior.
  • Cytotoxicity Screening : Evaluate copolymer safety in vitro (e.g., MTT assays on HEK293 cells) to ensure biocompatibility.
    This approach mirrors studies on dimethylamino-propyl-based polymers for controlled release .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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MR-16728 hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.